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Compound of Interest

Compound Name: azepan-2-one

Cat. No.: B3431436 Get Quote

Introduction

Azepan-2-one, commonly known as ε-caprolactam, is a cyclic amide of paramount importance

in the chemical industry, primarily serving as the monomer for the production of Nylon 6. Its

molecular structure and purity are critical determinants of the resulting polymer's properties.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

azepan-2-one, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers,

scientists, and professionals in drug development and materials science who require a

thorough understanding of the analytical techniques used to characterize this fundamental

chemical building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. For azepan-2-one, both ¹H and ¹³C NMR provide detailed information

about its carbon-hydrogen framework.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of azepan-2-one exhibits distinct signals corresponding to the different

proton environments in its seven-membered ring. The chemical shifts are influenced by the

neighboring amide functional group.
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H on N ~6.5 - 7.5 broad singlet -

CH₂ adjacent to NH

(α)
~3.2 triplet ~6.0

CH₂ adjacent to C=O

(ε)
~2.4 triplet ~6.0

Other CH₂ (β, γ, δ) ~1.5 - 1.8 multiplet -

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of azepan-2-one provides information on the different carbon

environments within the molecule.

Carbon Atom Chemical Shift (δ) ppm

C=O (carbonyl) ~179

CH₂ adjacent to NH (α) ~42

CH₂ adjacent to C=O (ε) ~36

CH₂ (β) ~30

CH₂ (δ) ~29

CH₂ (γ) ~23

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of azepan-2-one shows characteristic

absorption bands for the amide group and the hydrocarbon backbone.[1]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3290 Strong, Broad N-H stretch (amide)

~3080 Medium N-H stretch (amide, overtone)

~2930 Strong C-H stretch (asymmetric, CH₂)

~2860 Strong C-H stretch (symmetric, CH₂)

~1660 Strong C=O stretch (amide I band)

~1550 Strong N-H bend (amide II band)

~1480 Medium CH₂ scissoring

~1460 Medium CH₂ scissoring

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of azepan-2-one provides information

about its molecular weight and fragmentation pattern.

m/z Relative Intensity Proposed Fragment

113 High [M]⁺ (Molecular Ion)

85 High [M - CO]⁺

84 Medium [M - NHCO]⁺

56 High [C₄H₈]⁺

42 Medium [C₂H₄N]⁺

30 Medium [CH₂NH₂]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To acquire ¹H and ¹³C NMR spectra of azepan-2-one to confirm its structure.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of azepan-2-one in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

Place the NMR tube in the spectrometer.

Acquire the spectrum using a standard proton pulse program on a 400 MHz or higher field

NMR spectrometer.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Spectroscopy:

Acquire the spectrum using a standard carbon pulse program with proton decoupling.

Set the spectral width to cover a range of 0-200 ppm.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of azepan-2-one to identify its characteristic functional

groups.
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Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid azepan-2-one directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Sample Preparation (KBr Pellet):

Mix a small amount of azepan-2-one with dry potassium bromide (KBr) powder in a

mortar.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Spectral Acquisition:

Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer.

Record the spectrum over a range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of azepan-2-one.

Methodology:

Sample Introduction: Introduce a dilute solution of azepan-2-one in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS.
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Mass Analysis:

For EI, set the electron energy to a standard value of 70 eV.

Acquire the mass spectrum over a mass range of m/z 10-200.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of azepan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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